Einecs 282-289-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is present in the structure of all natural lipids, whether animal or vegetable . Glycerol is a clear, viscous liquid that is water-soluble and has a sweet taste. It is commonly used in various industries due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol can be synthesized through several methods:

Hydrolysis of Fats and Oils: This is the most common method where triglycerides (fats and oils) are hydrolyzed to produce glycerol and fatty acids. The reaction is typically carried out under high temperature and pressure in the presence of a catalyst.

Fermentation of Sugars: Glycerol can also be produced by the fermentation of sugars using certain microorganisms. This method is often used in the production of biofuels.

Chemical Synthesis: Glycerol can be synthesized from propylene, a byproduct of petroleum refining, through a series of chemical reactions involving chlorination and hydrolysis.

Industrial Production Methods

In industrial settings, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol produces methyl esters (biodiesel) and glycerol. This method is cost-effective and environmentally friendly, making it the preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Glycerol undergoes various chemical reactions, including:

Oxidation: Glycerol can be oxidized to produce glyceraldehyde, dihydroxyacetone, and glyceric acid. Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Glycerol can be reduced to produce propylene glycol and ethylene glycol. This reaction typically requires hydrogen gas and a metal catalyst.

Substitution: Glycerol can undergo substitution reactions to form esters, ethers, and halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Hydrogen gas and metal catalysts such as nickel or palladium.

Substitution: Acids, alcohols, and halogens under appropriate conditions.

Major Products

Oxidation: Glyceraldehyde, dihydroxyacetone, glyceric acid.

Reduction: Propylene glycol, ethylene glycol.

Substitution: Glycerol acetate, glycerol ethers, glycerol halides.

Scientific Research Applications

Glycerol has numerous applications in scientific research:

Chemistry: Used as a solvent, reagent, and intermediate in various chemical reactions.

Biology: Employed as a cryoprotectant for preserving biological samples and cells.

Medicine: Utilized in pharmaceutical formulations, as a laxative, and in skin care products.

Industry: Used in the production of cosmetics, food products, and as a humectant in personal care products.

Mechanism of Action

Glycerol exerts its effects through various mechanisms:

Cryoprotectant: Glycerol protects cells and tissues from damage during freezing by reducing ice formation and osmotic stress.

Humectant: Glycerol attracts and retains moisture, helping to maintain hydration in skin and other tissues.

Solvent: Glycerol’s ability to dissolve a wide range of substances makes it useful in various formulations.

Comparison with Similar Compounds

Glycerol can be compared with other polyols such as:

Ethylene Glycol: Similar in structure but more toxic and primarily used as an antifreeze.

Propylene Glycol: Less toxic than ethylene glycol and used in food, pharmaceuticals, and cosmetics.

Sorbitol: A sugar alcohol used as a sweetener and humectant in food and personal care products.

Glycerol’s unique combination of non-toxicity, versatility, and wide range of applications makes it a valuable compound in various fields.

Properties

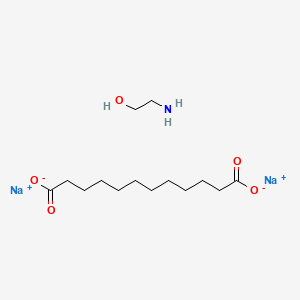

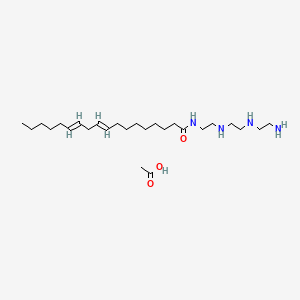

CAS No. |

84145-61-9 |

|---|---|

Molecular Formula |

C14H27NNa2O5 |

Molecular Weight |

335.35 g/mol |

IUPAC Name |

disodium;2-aminoethanol;dodecanedioate |

InChI |

InChI=1S/C12H22O4.C2H7NO.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4;;/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2;;/q;;2*+1/p-2 |

InChI Key |

PFMDOYIDXTUIHB-UHFFFAOYSA-L |

Canonical SMILES |

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].C(CO)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)